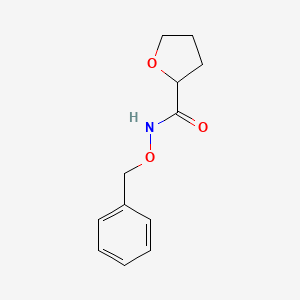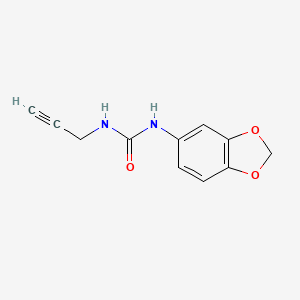
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide, also known as BPAP, is a chemical compound that belongs to the class of pyrrolidine derivatives. BPAP has been studied for its potential application in the treatment of various neurological disorders, such as Parkinson's disease, depression, and schizophrenia.
Mecanismo De Acción
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide acts as a selective dopamine reuptake inhibitor, which increases the release of dopamine in the striatum. N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide also acts as a partial agonist at the D2 and D3 dopamine receptors, which further enhances the release of dopamine. N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide has also been shown to enhance the release of glutamate in the prefrontal cortex, which may contribute to its anti-schizophrenic effects.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide has been shown to increase the release of dopamine in the striatum, which may contribute to its anti-Parkinsonian effects. N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide has also been shown to enhance the release of glutamate in the prefrontal cortex, which may contribute to its anti-schizophrenic effects. N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide has been found to exhibit antidepressant-like effects in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide has been found to exhibit potential therapeutic effects in various neurological disorders, which makes it a promising candidate for further research. However, the synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide is complex and requires several steps, which may limit its availability for lab experiments.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide and its potential therapeutic effects in various neurological disorders. Future research should focus on optimizing the synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide to increase its availability for lab experiments. Additionally, future research should investigate the long-term effects of N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide and its potential side effects.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide involves the reaction of 4-ethoxybenzaldehyde with 3,4-methylenedioxyphenyl-2-propanone to yield 4-ethoxy-α,α-dimethyl-3,4-(methylenedioxy)phenylacetonitrile. The nitrile group is then reduced to the corresponding amine, which is further reacted with pyrrolidine-1-carboxylic acid to yield N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide has been studied for its potential application in the treatment of various neurological disorders. In a study conducted on mice, N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide was found to exhibit anti-Parkinsonian effects by increasing the release of dopamine in the striatum. Another study showed that N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide has antidepressant-like effects in rats. N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide has also been studied for its potential application in the treatment of schizophrenia, as it has been found to enhance the release of glutamate in the prefrontal cortex.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-2-24-16-8-5-14(6-9-16)17-4-3-11-22(17)20(23)21-15-7-10-18-19(12-15)26-13-25-18/h5-10,12,17H,2-4,11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPWBUDWMXMYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B7546156.png)
![6-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7546165.png)
![N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7546170.png)

![4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine](/img/structure/B7546176.png)

![[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7546210.png)
![6-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7546213.png)



![N-carbamoyl-3-[[4-(furan-2-ylmethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546230.png)
![N-(2,5-dimethylpyrazol-3-yl)-2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetamide](/img/structure/B7546234.png)
